2-[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol
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Overview
Description
2-[(®-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol is a complex organic compound that features a piperidine ring, a cyclopropyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(®-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane or similar reagents.
Amino-Ethanol Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(®-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, diazomethane, ethylene oxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(®-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(®-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and other piperidine-based molecules share structural similarities.
Cyclopropyl Amines: Compounds like cyclopropylamine and its derivatives.
Uniqueness
2-[(®-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol is unique due to the combination of its piperidine ring, cyclopropyl group, and ethanol moiety, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
2-[[(3R)-1-benzylpiperidin-3-yl]-cyclopropylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-12-11-19(16-8-9-16)17-7-4-10-18(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSRLKQLUBAIQE-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N(CCO)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)N(CCO)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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